

Introduction: A Keystone Ligand in Asymmetric Catalysis

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Compound of Interest

Compound Name: (S,S)-ANDEN-Phenyl Trost Ligand

CAS No.: 138517-65-4

Cat. No.: B173378

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In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science.

Asymmetric catalysis has emerged as a powerful tool to achieve this goal, and the design of effective chiral ligands is at the heart of this endeavor. Among the pantheon of privileged chiral ligands, the Trost ligands, developed by Barry M. Trost and his research group, have distinguished themselves through their remarkable efficacy in a variety of transition metal-catalyzed reactions, most notably the palladium-catalyzed asymmetric allylic alkylation (AAA).

[1] This guide provides a comprehensive technical overview of a specific and highly effective member of this family: the **(S,S)-ANDEN-Phenyl Trost Ligand**, identified by CAS number 138517-65-4.

This ligand, characterized by its C₂-symmetric scaffold derived from a chiral diamine, has proven instrumental in the construction of complex molecular architectures with high levels of stereocontrol. Its unique steric and electronic properties create a well-defined chiral pocket around the metal center, enabling exquisite enantiodiscrimination in the bond-forming step. This guide will delve into the core properties of the **(S,S)-ANDEN-Phenyl Trost Ligand**, its synthesis, the mechanistic underpinnings of its catalytic activity, and practical guidance for its application in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a catalyst's or ligand's physical and spectral properties is fundamental to its effective application and characterization.

Core Properties

The **(S,S)-ANDEN-Phenyl Trost Ligand** is a white to off-white solid, valued for its stability under appropriate storage conditions.[2] Below is a summary of its key physicochemical properties.



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Spectroscopic Characterization

While a complete set of publicly available spectra for this specific ligand is not readily available, its structural features allow for the prediction of its key spectroscopic signatures. These are crucial for identity confirmation and purity assessment.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex due to the large number of aromatic and aliphatic protons. Key regions of interest would include the aromatic region (approximately 7.0-8.0 ppm) showing signals for the numerous phenyl protons on the phosphine and benzamide moieties. The protons of the dihydroethanoanthracene backbone would appear in the aliphatic region, likely between 1.0 and 5.0 ppm. The amide N-H protons would likely appear as broad signals further downfield.

[4]

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a multitude of signals corresponding to the 54 carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region of approximately 120-150 ppm. The carbonyl carbons of the amide groups are expected to appear further downfield, around 160-170 ppm. The aliphatic carbons of the chiral backbone will be found in the upfield region of the spectrum.[5]
- ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): As a diphosphine ligand, ³¹P NMR is a critical tool for characterization. The two equivalent phosphorus atoms are expected to give a single, sharp resonance in the proton-decoupled spectrum. The chemical shift will be indicative of the trivalent phosphine environment.[6]
- FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:
 - N-H stretch: Around 3300-3500 cm⁻¹ (amide)
 - C-H stretch (aromatic): Above 3000 cm⁻¹
 - C-H stretch (aliphatic): Below 3000 cm⁻¹
 - C=O stretch (amide): Around 1650 cm⁻¹ (Amide I band)
 - N-H bend (amide): Around 1550 cm⁻¹ (Amide II band)
 - P-C stretch and aromatic C=C stretches: In the fingerprint region (below 1600 cm⁻¹)

Optical Rotation

The chirality of the **(S,S)-ANDEN-Phenyl Trost Ligand** is its defining feature, and this is quantified by its specific optical rotation. While a specific value for the (S,S)-enantiomer is not readily available in the searched literature, the value for its enantiomer, (R,R)-ANDEN-Phenyl Trost Ligand (CAS 152140-65-3), has been reported as $[\alpha]^{22}_D -100^\circ$ (c = 1 in chloroform). Therefore, the specific rotation for the (S,S)-enantiomer is expected to be equal in magnitude and opposite in sign:

$[\alpha]^{22}_D \approx +100^\circ$ (c = 1 in chloroform)

It is crucial for researchers to experimentally verify the optical rotation of their specific batch of the ligand as a measure of its enantiomeric purity.

Solubility Profile

The **(S,S)-ANDEN-Phenyl Trost Ligand** is generally soluble in common organic solvents.[7]

This solubility is critical for its application in homogeneous catalysis.



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Synthesis of the Ligand

The synthesis of Trost ligands, including the ANDEN-Phenyl variant, follows a modular and convergent strategy. The key steps involve the preparation of the chiral diamine backbone and its subsequent amidation with 2-(diphenylphosphino)benzoic acid.

Synthesis of the Chiral Diamine Backbone

The chiral backbone, (11S,12S)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene, is prepared via a multi-step sequence starting from a Diels-Alder reaction between anthracene and fumaryl chloride.[8] The resulting diacid chloride is then converted to a diacyl azide, which undergoes a Curtius rearrangement to form the corresponding diisocyanate. Hydrolysis of the diisocyanate yields the racemic diamine. The enantiomers are then resolved using a chiral resolving agent, such as a chiral carboxylic acid, to isolate the desired (S,S)-enantiomer.[8]



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Caption: Synthesis of the chiral diamine backbone.

Final Ligand Synthesis: Amidation

The final step in the synthesis of the **(S,S)-ANDEN-Phenyl Trost Ligand** is the coupling of the (S,S)-diamine with two equivalents of 2-(diphenylphosphino)benzoic acid. This amidation is typically carried out using a peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC) with an activating agent like 4-dimethylaminopyridine (DMAP), in an inert solvent like dichloromethane.



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Caption: Final amidation step to form the ligand.

Mechanism of Action in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The efficacy of the **(S,S)-ANDEN-Phenyl Trost Ligand** lies in its ability to create a highly organized and chiral environment around a palladium catalyst during the key steps of the AAA reaction.[9][10] The generally accepted catalytic cycle for the Trost AAA is depicted below.



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Caption: Catalytic cycle of the Trost AAA.

- **Oxidative Addition:** The active catalyst, a Pd(0) species complexed with the chiral ligand (L*), undergoes oxidative addition to an allylic substrate (e.g., an allylic acetate or carbonate), displacing the leaving group and forming a cationic π -allyl Pd(II) complex. The chiral ligand is now intimately associated with the π -allyl moiety.
- **Nucleophilic Attack:** This is the key stereochemistry-determining step. The nucleophile attacks one of the termini of the π -allyl system. The C2-symmetric nature of the **(S,S)-ANDEN-Phenyl Trost Ligand** creates a chiral pocket that directs the incoming nucleophile to one of the two prochiral faces of the π -allyl complex, leading to the formation of a new stereocenter with high enantioselectivity. The steric bulk and electronic properties of the ligand are crucial in controlling both the regioselectivity and enantioselectivity of this step.

- Product Release: Following the nucleophilic attack, the resulting product dissociates from the palladium, regenerating the Pd(0)L* catalyst, which can then enter another catalytic cycle.

The success of the Trost ligands stems from the "chiral pocket" they create, which effectively shields one face of the π -allyl intermediate, allowing the nucleophile to attack preferentially from the other, less hindered face.^[10]

Experimental Protocols: A Representative Application

The palladium-catalyzed asymmetric allylic alkylation of racemic 1,3-diphenylallyl acetate with dimethyl malonate is a benchmark reaction for evaluating the effectiveness of chiral ligands.^[11] The following is a representative experimental protocol adapted from typical procedures for Trost AAA reactions.

Asymmetric Alkylation of rac-1,3-Diphenylallyl Acetate

Materials:

- rac-1,3-Diphenylallyl acetate
- Dimethyl malonate
- **(S,S)-ANDEN-Phenyl Trost Ligand** (CAS 138517-65-4)
- Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
- N,N'-Bis(trimethylsilyl)acetamide (BSA)
- Potassium acetate (KOAc)
- Anhydrous dichloromethane (DCM)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃·CHCl₃ (0.0125 mmol, 0.5 mol%) and **(S,S)-ANDEN-Phenyl Trost Ligand** (0.0375 mmol, 1.5 mol%).

- Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
- In a separate flask, dissolve rac-1,3-diphenylallyl acetate (2.5 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
- To the substrate solution, add dimethyl malonate (7.5 mmol, 3.0 equiv), BSA (7.5 mmol, 3.0 equiv), and KOAc (0.125 mmol, 5 mol%).
- Transfer the substrate/nucleophile solution to the catalyst solution via cannula.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with DCM (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral product.
- Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.



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Caption: Experimental workflow for the Trost AAA.

Safety and Handling

The **(S,S)-ANDEN-Phenyl Trost Ligand** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a warning-level hazard, with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water. If irritation persists, seek medical attention.

Conclusion and Future Outlook

The **(S,S)-ANDEN-Phenyl Trost Ligand** (CAS 138517-65-4) represents a pinnacle of rational ligand design in asymmetric catalysis. Its robust performance in palladium-catalyzed asymmetric allylic alkylation reactions has made it an invaluable tool for the synthesis of a wide array of chiral molecules, from natural products to pharmaceutical intermediates. The modularity of its synthesis allows for further tuning and optimization, suggesting that the full

potential of the Trost ligand family is still being explored. As the demand for enantiomerically pure compounds continues to grow, the importance of well-characterized and highly effective chiral ligands like the **(S,S)-ANDEN-Phenyl Trost Ligand** will undoubtedly increase, paving the way for new discoveries in chemical synthesis.

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